molecular formula C17H18N2O3S B2994211 Methyl 2-((1-(quinoline-2-carbonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034471-86-6

Methyl 2-((1-(quinoline-2-carbonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2994211
CAS No.: 2034471-86-6
M. Wt: 330.4
InChI Key: RCLRYHMLYSSVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((1-(quinoline-2-carbonyl)pyrrolidin-3-yl)thio)acetate (CAS 2034471-86-6) is a synthetic quinoline derivative with a molecular formula of C17H18N2O3S and a molecular weight of 330.40 g/mol . This compound is characterized by a quinoline moiety linked to a pyrrolidine ring via a carbonyl group, with a thioacetate chain providing a versatile synthetic handle for further chemical modification. Its calculated density is 1.32±0.1 g/cm³ at 20 °C and a predicted boiling point of 526.1±0.0 °C . Researchers value this compound as a key chemical intermediate or precursor in medicinal chemistry and drug discovery programs. Its structural features are similar to other quinoline-based scaffolds that have demonstrated significant therapeutic potential. For instance, novel 2-(quinoline-2-ylthio)acetamide derivatives have been identified as potent α-glucosidase inhibitors in antidiabetic research, showing promising in vitro and in vivo efficacy . Furthermore, spiro[pyrrolidine-2,3'-quinoline] derivatives have been designed and synthesized as non-competitive chitin synthase inhibitors, exhibiting excellent antifungal activity against pathogenic fungal strains, including drug-resistant variants . The presence of both quinoline and pyrrolidine fragments in its structure makes it a valuable building block for developing novel bioactive molecules targeting various enzymes and receptors. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2-[1-(quinoline-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-22-16(20)11-23-13-8-9-19(10-13)17(21)15-7-6-12-4-2-3-5-14(12)18-15/h2-7,13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLRYHMLYSSVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(quinoline-2-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multi-step organic reactions. One common route starts with the acylation of quinoline-2-carboxylic acid with pyrrolidine, forming 1-(quinoline-2-carbonyl)pyrrolidine. This intermediate is then subjected to a thioesterification reaction with methyl bromoacetate in the presence of a base such as triethylamine. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux conditions

    Catalysts: Triethylamine or other organic bases

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems can ensure precise control over reaction parameters, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(quinoline-2-carbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinoline moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Hydrochloric acid, sodium hydroxide

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Carboxylic acid derivatives

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 2-((1-(quinoline-2-carbonyl)pyrrolidin-3-yl)thio)acetate is used as an intermediate for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The quinoline moiety is known for its biological activity, including antimalarial, antibacterial, and anticancer properties. The incorporation of the pyrrolidine ring can enhance the pharmacokinetic properties of the resulting compounds.

Industry

In the chemical industry, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The biological activity of Methyl 2-((1-(quinoline-2-carbonyl)pyrrolidin-3-yl)thio)acetate is primarily due to its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. The thioester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways.

Comparison with Similar Compounds

The following analysis compares the target compound with three structurally related analogs, focusing on molecular features, physicochemical properties, and inferred functional implications.

Structural and Molecular Comparisons

Table 1: Key Molecular Properties of Analogs and Target Compound
Compound Name Molecular Formula Molecular Weight Substituent on Pyrrolidine-N Key Features
Target : Methyl 2-((1-(quinoline-2-carbonyl)pyrrolidin-3-yl)thio)acetate C₁₈H₁₉N₂O₃S (estimated) ~359.5 (estimated) Quinoline-2-carbonyl Aromatic heterocycle, potential for π-π interactions
Compound 1 : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₃H₁₉N₂O₃S₂ 331.4 Pyrimidine-thietan core Smaller heterocyclic core, thietan ring introduces strain
Compound 2 : Methyl 2-((1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate C₁₄H₁₈FNO₄S₂ 347.4 4-Fluoro-3-methylphenyl sulfonyl Electronegative fluorine, sulfonyl group enhances stability
Compound 3 : Methyl 2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)thio)acetate C₁₃H₂₃NO₄S₂ 321.5 Cyclohexylsulfonyl Aliphatic sulfonyl group, high lipophilicity

Substituent-Driven Functional Differences

Quinoline-2-carbonyl vs. In contrast, sulfonyl groups in Compounds 2 and 3 are non-aromatic and may act as hydrogen bond acceptors or enhance metabolic stability due to their electron-withdrawing nature .

Impact of Fluorine and Methyl Groups (Compound 2): The 4-fluoro-3-methylphenyl substituent in Compound 2 introduces steric hindrance and electronegativity, which could improve binding specificity or alter pharmacokinetics compared to the target compound’s quinoline group .

The target compound’s quinoline moiety may balance lipophilicity and solubility due to its aromatic nitrogen .

Heterocyclic Core Variations (Compound 1) :

  • Compound 1 features a pyrimidine-thietan core instead of pyrrolidine, reducing ring flexibility and altering hydrogen-bonding capacity. The thietan ring’s strain may enhance reactivity but limit stability .

Inferred Pharmacological Implications

  • Its molecular weight (~359.5) aligns with drug-like properties but may require optimization for bioavailability.
  • Compound 2 : The sulfonyl group and fluorine substituent could improve metabolic stability, making it a candidate for prolonged-action therapeutics .
  • Compound 3 : High lipophilicity may favor central nervous system penetration, though solubility challenges could limit oral administration .

Biological Activity

Methyl 2-((1-(quinoline-2-carbonyl)pyrrolidin-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₉H₁₈N₂O₂S
  • Molecular Weight : 346.42 g/mol
  • CAS Number : 2034432-95-4

The compound exhibits its biological activity primarily through the modulation of various biological pathways. It has been noted for its potential as an agonist for the orexin receptor, specifically the orexin 2 receptor (OX2R), which plays a crucial role in regulating appetite and energy homeostasis. This receptor modulation can lead to significant effects on metabolic processes and may provide therapeutic benefits in obesity and related disorders .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It demonstrated significant antibacterial activity against various strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.4 μM
Bacillus cereus16.4 μM
Escherichia coli16.5 μM
Klebsiella pneumoniae16.1 μM

These results indicate that the compound's structure is conducive to inhibiting bacterial growth, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Research indicates that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been observed to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of quinoline derivatives, including this compound, demonstrated their effectiveness against multi-drug resistant strains of bacteria. The study emphasized the need for new antibiotics due to rising resistance levels and highlighted this compound's potential as a lead structure for further modifications .
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis at lower concentrations compared to standard chemotherapeutic agents. These findings suggest that this compound could be developed into a novel anticancer drug .

Q & A

Basic Research Question

  • In Vitro Assays : Use cell-based models (e.g., HEK293 or HepG2) to assess cytotoxicity (via MTT assay) and oxidative stress resistance (e.g., H₂O₂-induced damage).
  • In Vivo Models : Rodent actoprotective studies, measuring endurance (e.g., forced swim tests) and metabolic markers (lactate dehydrogenase, ATP levels). Reference methodologies from studies on structurally related 2-((5-(2-bromophenyl)-4-substituted-triazol-3-yl)thio)acetates, where methyl substitutions enhanced activity .

How do structural modifications to the quinoline or pyrrolidine moieties affect bioactivity?

Advanced Research Question

  • Quinoline Modifications : Replace the quinoline with isoquinoline or naphthyridine to study π-π stacking interactions. For example, fluorinated quinolines (as in methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate) may enhance metabolic stability .
  • Pyrrolidine Substituents : Introduce methyl or ethyl groups at the pyrrolidine nitrogen to probe steric effects. Evidence from triazole-based analogs shows that methyl groups improve actoprotective activity, while bulkier groups (e.g., phenyl) reduce efficacy .

How can contradictory activity data across assays be resolved?

Advanced Research Question

  • Assay-Specific Variables : Control for pH, solvent (DMSO concentration), and cell line viability thresholds. For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability across cell types.
  • Metabolite Interference : Use LC-MS to identify degradation products (e.g., ester hydrolysis to free carboxylic acid) that may inactive the compound. Reference protocols for metabolite profiling of thioacetate derivatives .
  • Statistical Validation : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to assess reproducibility, as demonstrated in actoprotective studies .

What computational methods support the design of derivatives with improved target binding?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to model interactions with putative targets (e.g., cytochrome P450 enzymes or kinase domains). Prioritize derivatives with stronger hydrogen bonding to quinoline carbonyl or pyrrolidine sulfur.
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and topological torsion. Training data can include analogs such as 2-((5-(2-bromophenyl)-4-R-triazol-3-yl)thio)acetates, where substituent hydrophobicity correlates with activity .

How is the stability of this compound assessed under physiological conditions?

Advanced Research Question

  • Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor ester hydrolysis via HPLC, comparing degradation rates to methyl benzoylformate analogs .
  • Light Sensitivity : Conduct accelerated stability studies under UV light (254 nm) to identify photodegradation products. Quinolines are prone to photoisomerization, requiring amber glassware for storage.

What analytical challenges arise in quantifying this compound in biological matrices?

Advanced Research Question

  • Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 columns) to isolate the compound from plasma or tissue homogenates.
  • Detection Limits : Optimize LC-MS/MS parameters (e.g., ESI+ mode, MRM transitions) to achieve picomolar sensitivity. Reference methods for perfluorinated thioethers, which face similar detection challenges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.